molecular formula C18H26N2O4S B1671583 Glibornuride CAS No. 26944-48-9

Glibornuride

Número de catálogo: B1671583
Número CAS: 26944-48-9
Peso molecular: 366.5 g/mol
Clave InChI: RMTYNAPTNBJHQI-LLDVTBCESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glibornurida es un fármaco antidiabético que pertenece a la clase de las sulfonilureas. Se utiliza principalmente para controlar la diabetes mellitus tipo 2 estimulando la secreción de insulina de las células beta pancreáticas. El compuesto es conocido por su eficacia en la reducción de los niveles de glucosa en sangre y se comercializa bajo varios nombres comerciales, incluido Glutril .

Aplicaciones Científicas De Investigación

Glibornurida tiene varias aplicaciones de investigación científica, incluyendo:

    Química: Se utiliza como compuesto modelo para estudiar la química de la sulfonilurea y su reactividad.

    Biología: Se investiga por sus efectos en las células beta pancreáticas y la secreción de insulina.

    Medicina: Se ha estudiado ampliamente por su potencial terapéutico en el control de la diabetes mellitus tipo 2.

    Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antidiabéticos.

Mecanismo De Acción

Glibornurida ejerce sus efectos uniéndose al receptor de sulfonilurea en las células beta pancreáticas. Esta unión provoca el cierre de los canales de potasio sensibles al ATP, lo que provoca la despolarización de la membrana celular. La despolarización desencadena la apertura de los canales de calcio dependientes del voltaje, lo que provoca una entrada de iones calcio. El aumento de la concentración intracelular de calcio estimula la exocitosis de los gránulos que contienen insulina, lo que aumenta la secreción de insulina .

Compuestos similares:

    Glibendamida: Otra sulfonilurea con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.

    Glimepirida: Una sulfonilurea de tercera generación con una mayor duración de acción.

    Tolbutamida: Una sulfonilurea más antigua con una vida media más corta y un perfil metabólico diferente.

Singularidad de la glibornurida: Glibornurida es única debido a su estructura química específica, que proporciona un equilibrio entre eficacia y seguridad. Su estructura derivada de endo-endo, derivada de la camfor-3-carboxamida, la diferencia de otras sulfonilureas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Glibornurida se sintetiza mediante un proceso de varios pasos que comienza con la camfor-3-carboxamida. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de glibornurida sigue la misma ruta sintética, pero se optimiza para la fabricación a gran escala. Esto implica el control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, para garantizar un alto rendimiento y pureza del producto final.

Tipos de reacciones:

    Oxidación: Glibornurida puede sufrir reacciones de oxidación, particularmente en la parte de la sulfonilurea.

    Reducción: El compuesto puede reducirse en condiciones específicas, afectando a sus grupos funcionales.

    Sustitución: Glibornurida puede participar en reacciones de sustitución, especialmente las que implican el grupo sulfonilo.

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Tosil amida de sodio, varios nucleófilos.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfones, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

    Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

    Glimepiride: A third-generation sulfonylurea with a longer duration of action.

    Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.

Uniqueness of Glibornuride: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .

Propiedades

IUPAC Name

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYNAPTNBJHQI-LLDVTBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016937
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-48-9
Record name Glibornuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26944-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glibornuride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glibornuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIBORNURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glibornuride
Reactant of Route 2
Reactant of Route 2
Glibornuride
Reactant of Route 3
Glibornuride
Reactant of Route 4
Glibornuride
Reactant of Route 5
Glibornuride
Reactant of Route 6
Reactant of Route 6
Glibornuride
Customer
Q & A

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: this compound, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does this compound have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that this compound might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does this compound affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that this compound may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after this compound administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the this compound/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the this compound/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with this compound/PEG 20.000 solid dispersions?

A6: Studies on this compound/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between this compound and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, this compound and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is this compound absorbed and eliminated from the body?

A8: this compound is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of this compound compare to other sulfonylureas?

A9: this compound exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of this compound?

A10: No significant interaction was observed between Tenoxicam and this compound in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of this compound, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has this compound demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, this compound administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of this compound on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with this compound significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure this compound levels?

A13: Several analytical methods have been employed to quantify this compound in biological samples. These methods include:

  • Fluorometric determination: This method involves reacting this compound with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []
  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample, allowing for accurate quantification. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of this compound impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of this compound is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for this compound?

A15: Validation of analytical methods for this compound, like HPLC and LC-MS/MS, involves assessing various parameters including:

  • Recovery: The efficiency of extracting this compound from the biological matrix. []

Q16: Does this compound interact with drug-metabolizing enzymes?

A16: While this compound is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if this compound significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to this compound for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to this compound. These alternatives include:

  • Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]
  • Biguanides: Metformin. [, ]
  • Thiazolidinediones: Pioglitazone, Rosiglitazone. []
  • Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does this compound fit into the historical development of sulfonylurea drugs?

A18: this compound belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of this compound contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving this compound?

A19: The research on this compound exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

  • Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]
  • Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of this compound impact its activity, potency, and selectivity. []
  • Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]
  • Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of this compound and its metabolites in biological samples. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.